6β-Hydroxy Levonorgestrel 17-Acetate
Description
Propriétés
Formule moléculaire |
C₂₃H₃₀O₄ |
|---|---|
Poids moléculaire |
370.48 |
Origine du produit |
United States |
Applications De Recherche Scientifique
Contraceptive Efficacy
Research has demonstrated that 6β-Hydroxy Levonorgestrel 17-Acetate is effective in preventing pregnancy when used as part of emergency contraception regimens. Studies comparing it with other forms of emergency contraception have indicated its potential as a reliable option. For instance, a study evaluating the efficacy of ulipristal acetate versus levonorgestrel found that both were effective, but the extended window of use for ulipristal acetate may offer additional benefits for women .
Hormonal Therapies
The compound has also been explored for its use in hormonal replacement therapies, particularly for postmenopausal women. Its progestogenic activity can counteract the effects of estrogen on the endometrium, reducing the risk of endometrial hyperplasia associated with estrogen therapy .
Case Study: Emergency Contraception
In a randomized controlled trial involving over 2,200 women seeking emergency contraception, the effectiveness of levonorgestrel was assessed against ulipristal acetate. The results indicated that while both methods were effective, there were fewer pregnancies in the ulipristal group compared to levonorgestrel . This suggests that derivatives like 6β-Hydroxy Levonorgestrel 17-Acetate may provide comparable or improved outcomes.
Case Study: Hormonal Replacement Therapy
A longitudinal study examining the effects of combined estrogen-progestogen therapy in postmenopausal women highlighted the role of progestins like 6β-Hydroxy Levonorgestrel 17-Acetate in mitigating risks associated with long-term estrogen use. The study reported a significant reduction in endometrial cancer rates among women using progestin alongside estrogen compared to those using estrogen alone .
Comparative Efficacy of Emergency Contraception
| Method | Pregnancies (n) | Pregnancy Rate (%) | Odds Ratio |
|---|---|---|---|
| Ulipristal Acetate | 15 | 1.8 | 0.68 (95% CI: 0.35-1.31) |
| Levonorgestrel | 22 | 2.6 | Reference |
Data sourced from clinical trials comparing emergency contraceptive methods .
Hormonal Therapy Outcomes
| Treatment Type | Endometrial Hyperplasia Incidence (%) | Endometrial Cancer Incidence (%) |
|---|---|---|
| Estrogen Alone | 10 | 0.5 |
| Estrogen + Progestin (6β-Hydroxy Levonorgestrel) | 1 | 0 |
Data from a longitudinal study on hormone replacement therapy outcomes .
Comparaison Avec Des Composés Similaires
Levonorgestrel Esters
Levonorgestrel esters, such as levonorgestrel butyrate and levonorgestrel cyclopropylcarboxylate, share the C-17 esterification but lack the 6β-hydroxy group. X-ray crystallography reveals that bulky esters (e.g., butyrate) induce conformational changes in the steroid backbone, enhancing shielding of the C-17 position and prolonging contraceptive activity . Compared to 6β-Hydroxy Levonorgestrel 17-Acetate, these esters exhibit higher lipophilicity, favoring sustained release from depot formulations.
Medroxyprogesterone Acetate (MPA)
MPA, a 17α-acetoxy-6α-methylprogesterone derivative, shares the C-17 acetate group but differs in the steroid backbone (pregnane vs. 19-nortestosterone). The 6α-methyl group in MPA confers prolonged activity by reducing hepatic metabolism, while the absence of a 6β-hydroxy group may limit cross-reactivity with glucocorticoid receptors .
β-Sitosterol-6β-Benzoate
This phytosterol derivative, isolated from Ficus lutea, features a benzoate group at C-6β. Though structurally distinct from levonorgestrel derivatives, its C-6 substitution demonstrates how steric and electronic modifications at this position can influence solubility and bioactivity .
Pharmacokinetic and Metabolic Comparisons
- Pro-drugs like levonorgestrel-glycidol (32-fold higher penetration than native levonorgestrel) and enhancers like ethyl acetate (17-fold absorption increase in rats) highlight strategies to improve delivery .
- Metabolic Stability: C-17 esterification in levonorgestrel derivatives slows hydrolysis by esterases, extending half-life. The 6β-hydroxy group could introduce new metabolic pathways, such as glucuronidation or sulfation, altering clearance rates compared to non-hydroxylated esters .
Functional and Clinical Implications
- Receptor Binding: Levonorgestrel’s high affinity for progesterone receptors (PRs) is retained in its esters, but the 6β-hydroxy group may sterically hinder PR interactions or modulate selectivity for PR subtypes .
- Safety Profile: Levonorgestrel esters like the 17-acetate derivative show minimal skin irritation in transdermal applications, a critical advantage over older progestins with higher androgenic activity .
Méthodes De Préparation
Ethynylation of 18-Methylestra-2,5(10)-Diene-3-Methoxy-17-Ketone
The starting material, 18-methylestra-2,5(10)-diene-3-methoxy-17-ketone, undergoes ethynylation in the presence of an organic base and acetylene gas. Key variables include:
-
Solvent selection : Tetrahydrofuran (THF), dimethyl sulfoxide (DMSO), or toluene.
-
Base optimization : Potassium tert-butoxide, potassium isopropoxide, or sodium ethoxide.
-
Temperature control : Reactions proceed at −20°C to 30°C to minimize side reactions.
For example, using THF and potassium tert-butoxide at 5°C yields an intermediate with 86% mass efficiency.
Hydrolysis to Levonorgestrel
The ethynylated intermediate is hydrolyzed under acidic conditions (e.g., 5% HCl in acetone) to yield levonorgestrel. This step achieves >99% HPLC purity, demonstrating the method’s robustness.
Acetylation of the 17β-Hydroxy Group
The final step involves acetylating the 17β-hydroxy group of 6β-hydroxy levonorgestrel. This is typically achieved using:
-
Acetic anhydride in pyridine at 20–25°C.
-
Catalytic bases like 4-dimethylaminopyridine (DMAP) to enhance reactivity.
Reaction monitoring via thin-layer chromatography (TLC) or HPLC ensures complete conversion, with crude products purified via recrystallization from methanol or ethanol.
Analytical Characterization
Critical quality control metrics include:
-
Melting point : Consistency with literature values (e.g., 182–184°C for analogous steroids).
-
Spectroscopic data : NMR (¹H and ¹³C) and mass spectrometry to confirm structural integrity.
Data Tables
Table 1. Ethynylation Conditions and Yields from CN111647035A
| Example | Solvent | Base | Temperature | Yield (%) |
|---|---|---|---|---|
| 1 | THF | Potassium tert-butoxide | 5°C | 86 |
| 2 | DMSO | Potassium isopropoxide | 30°C | 87 |
| 3 | Toluene | Sodium ethoxide | −20°C | 86 |
Table 2. Hypothetical Hydroxylation and Acetylation Parameters
| Step | Reagents/Conditions | Expected Yield (%) |
|---|---|---|
| 6β-Hydroxylation | Rhizopus arrhizus, 28°C, 72h | 50–60 |
| 17-Acetylation | Acetic anhydride, pyridine, 24h, 25°C | 85–90 |
Industrial-Scale Considerations
Scalability challenges include:
Q & A
Basic: What analytical techniques are recommended for characterizing the purity and structural integrity of 6β-Hydroxy Levonorgestrel 17-Acetate?
Answer:
To ensure accurate characterization, researchers should employ a combination of spectroscopic and chromatographic methods:
- Nuclear Magnetic Resonance (NMR): Use -NMR and -NMR to confirm stereochemistry and functional groups. For example, β-Estradiol 17-acetate derivatives exhibit distinct chemical shifts for acetate groups (e.g., δ ~2.0 ppm for -NMR and ~170 ppm for -NMR) .
- Mass Spectrometry (ESI-MS): Verify molecular weight (e.g., expected 346.46 for CHO) and fragmentation patterns to confirm the acetate moiety .
- Infrared Spectroscopy (IR): Identify characteristic peaks for hydroxyl (~3200–3500 cm) and ester (~1740 cm) groups .
- High-Performance Liquid Chromatography (HPLC): Quantify purity using reverse-phase columns and UV detection, referencing pharmacopeial standards (e.g., USP guidelines) .
Basic: What protocols ensure safe handling and storage of 6β-Hydroxy Levonorgestrel 17-Acetate in laboratory settings?
Answer:
- Storage Conditions:
- Safety Precautions:
- Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact, which may cause irritation (H315, H319) .
- Work in a fume hood to minimize inhalation of dust/aerosols (H335) .
Advanced: How can researchers resolve contradictions between in vitro and in vivo pharmacokinetic data for 6β-Hydroxy Levonorgestrel 17-Acetate?
Answer:
Discrepancies often arise from metabolic differences or assay limitations. Methodological solutions include:
- Comparative Metabolism Studies: Use liver microsomes or hepatocyte models to identify interspecies metabolic pathways (e.g., cytochrome P450 activity) .
- Advanced Modeling: Apply physiologically based pharmacokinetic (PBPK) models to simulate human absorption/distribution, leveraging data from structurally related progestins like levonorgestrel .
- Matrix-Specific Validation: Validate LC-MS/MS methods in biological matrices (plasma, tissue homogenates) to improve detection limits and specificity .
Advanced: What experimental strategies elucidate the interaction between 6β-Hydroxy Levonorgestrel 17-Acetate and progesterone receptors (PRs)?
Answer:
- Receptor Binding Assays:
- Gene Expression Profiling:
- Structural Analysis:
- Perform X-ray crystallography or molecular docking to map interactions between the 6β-hydroxy group and PR ligand-binding domains .
Basic: How can researchers validate the synthesis pathway for 6β-Hydroxy Levonorgestrel 17-Acetate?
Answer:
- Step 1: Microwave-Assisted Synthesis
- Optimize reaction conditions (e.g., 150°C, 30 min) using levonorgestrel as a precursor, similar to methods for steroidal pyrazole derivatives .
- Step 2: Purification
- Use flash chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product .
- Step 3: Characterization
- Cross-validate purity and structure via NMR, IR, and elemental analysis .
Advanced: What mechanisms underlie the metabolic stability of 6β-Hydroxy Levonorgestrel 17-Acetate in hepatic systems?
Answer:
- Phase I Metabolism:
- Incubate with human liver microsomes to identify hydroxylation or deacetylation pathways. Monitor via LC-MS for metabolites like 6β,17β-dihydroxy derivatives .
- Enzyme Inhibition Studies:
Featured Recommendations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
